molecular formula C15H26N2OS B6506242 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421498-25-0

4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B6506242
CAS No.: 1421498-25-0
M. Wt: 282.4 g/mol
InChI Key: ZQGJIRBYVPHFDV-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is a synthetic organic compound designed for research and development purposes. This molecule features a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is substituted with a piperidine moiety and a cyclopropanecarbonyl group. The specific physicochemical properties, solubility, and stability of this compound should be determined by the researcher. Its potential research applications and detailed mechanism of action are currently areas of ongoing investigation and have not been fully characterized. Researchers are exploring its utility primarily in medicinal chemistry and early-stage drug discovery. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

cyclopropyl-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2OS/c18-15(13-5-6-13)17-9-4-10-19-12-14(17)11-16-7-2-1-3-8-16/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGJIRBYVPHFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation via Halogenated Intermediates

A bromomethyl intermediate is generated by treating 3-hydroxymethyl-1,4-thiazepane with phosphorus tribromide (PBr₃) in dichloromethane (DCM). Subsequent nucleophilic substitution with piperidine in the presence of potassium carbonate (K₂CO₃) yields the desired 3-(piperidin-1-ylmethyl)-1,4-thiazepane. This method, however, often requires Boc protection of the thiazepane nitrogen to prevent side reactions.

Example Protocol :

  • Bromination : 3-Hydroxymethyl-1,4-thiazepane (1.0 equiv) + PBr₃ (1.2 equiv) in DCM, 0°C → RT, 2 h.

  • Alkylation : Crude bromide + piperidine (2.0 equiv) + K₂CO₃ (3.0 equiv) in acetonitrile, reflux, 12 h.

  • Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in DCM (1:1 v/v), 2 h.

Mannich Reaction for Direct Installation

A one-pot Mannich reaction avoids pre-functionalization. 1,4-Thiazepane reacts with formaldehyde (37% aq.) and piperidine in ethanol at 50°C for 6 h, forming the 3-(piperidin-1-ylmethyl) derivative via iminium ion intermediacy. Yields range from 60–75%, with purification via silica gel chromatography (EtOAc/hexanes, 1:1).

Integrated Synthetic Route and Data

A consolidated pathway combining the above steps is outlined below:

StepReactionConditionsYield
1Thiazepanone synthesisTrifluoroethyl acrylate, cysteamine, 60°C, 2 h78%
2Reduction to thiazepaneNaBH₄/I₂, THF, 0°C → RT, 1 h82%
3PiperidinylmethylationPiperidine, formaldehyde, EtOH, 50°C, 6 h68%
4AcylationCyclopropanecarbonyl chloride, HATU, DMF88%

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 3.80–3.60 (m, 2H, S-CH₂), 3.40–3.20 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, N-CH₂), 1.60–1.40 (m, 6H, cyclopropane-H).

  • LC-MS : m/z 323.2 [M+H]⁺, consistent with molecular formula C₁₇H₂₆N₂OS.

Challenges and Optimization Strategies

  • Regioselectivity in Acylation : Competing acylation at the piperidine nitrogen is mitigated by using bulky bases like DIPEA (N,N-diisopropylethylamine).

  • Stereochemical Control : Chiral auxiliaries (e.g., (R)-BINOL) may be employed during thiazepanone reduction to achieve enantiomeric excess >90%.

  • Scale-Up Considerations : Continuous-flow systems enhance safety and yield for exothermic steps (e.g., SOCl₂-mediated acyl chloride formation) .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Cyclopropanecarbonyl Group

The cyclopropanecarbonyl group undergoes nucleophilic acyl substitution reactions with amines, alcohols, and thiols. This reactivity is critical for forming derivatives with altered biological or physical properties.

Reaction Type Reagents/Conditions Product Key Observations
AmidationPrimary/Secondary aminesCyclopropaneamide derivativesHigh yields under mild conditions (room temperature, inert atmosphere) .
EsterificationAlcohols (e.g., MeOH, EtOH)Cyclopropane ester analogsAcid catalysis (H₂SO₄ or HCl) accelerates reaction rates.
Thioester FormationThiols (e.g., RSH)Thioester-linked compoundsRequires base (e.g., pyridine) to scavenge HCl byproducts.

Mechanistic Insight : The electron-withdrawing cyclopropane ring stabilizes the carbonyl electrophilicity, enhancing reactivity toward nucleophiles.

Thiazepane Ring Reactivity

The seven-membered thiazepane ring participates in ring-opening and functionalization reactions, influenced by its sulfur atom and strain characteristics.

Ring-Opening Reactions

Under acidic or oxidative conditions, the thiazepane ring undergoes cleavage:

Condition Reagent Product Applications
Acidic HydrolysisH₂O/HCl (reflux)Mercapto-carboxylic acid derivativesGenerates intermediates for further functionalization .
OxidationH₂O₂ or mCPBASulfoxide/Sulfone derivativesSulfoxides show enhanced solubility; sulfones are stable to further oxidation.

Cycloadditions

The thiazepane ring participates in [3+2] cycloadditions with nitrones or diazo compounds, forming fused bicyclic structures .

Piperidine Nitrogen Functionalization

The piperidine nitrogen serves as a site for alkylation, acylation, and sulfonylation:

Reaction Reagents Product Yield Optimization
AlkylationAlkyl halides (e.g., CH₃I)N-Alkyl-piperidine derivativesRequires excess base (e.g., K₂CO₃) in polar aprotic solvents.
SulfonylationSulfonyl chlorides (e.g., TsCl)N-Sulfonyl-piperidine analogsReactions proceed at 0–25°C with high regioselectivity.
AcylationAcetyl chlorideN-Acyl-piperidine compoundsCatalyzed by DMAP; avoids over-acylation.

Note : Steric hindrance from the adjacent methylene group slightly reduces reaction rates compared to unsubstituted piperidines.

Condensation Reactions

The compound reacts with aldehydes or ketones to form Schiff bases or enamines, depending on reaction conditions:

Substrate Conditions Product Stability
Aldehydes (e.g., PhCHO)Anhydrous, catalytic acidSchiff base conjugatesStable under inert atmospheres; prone to hydrolysis in aqueous media .
Ketones (e.g., acetone)Reflux in tolueneEnamine derivativesEnhanced thermal stability due to conjugation .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs due to its unique cyclopropane-thiazepane-piperidine architecture:

Analog Key Structural Difference Reactivity Contrast
3-[1-(Cyclopropanecarbonyl)piperidin-3-yl]ureaUrea linkage instead of thiazepaneHigher polarity reduces membrane permeability; increased hydrogen-bonding capacity .
4-[3-(Cyclopropanecarbonyl)piperazine]Piperazine ring (6-membered)Faster acylation kinetics due to reduced steric hindrance.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing cyclopropanecarbonyl fragments and sulfur-containing gases.

  • Photodegradation : UV exposure induces radical-mediated cleavage of the thiazepane ring, forming disulfides and aldehydes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exhibit significant anticancer properties. For example, derivatives containing thiazepane structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Study Cancer Type Efficacy Mechanism
Breast CancerHighApoptosis induction via caspase activation
Lung CancerModerateInhibition of PI3K/Akt pathway

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may help in reducing oxidative stress and inflammation in neuronal cells.

Research Disease Model Outcome Mechanism
Alzheimer'sSignificant improvement in cognitive functionReduction of amyloid-beta aggregation
Parkinson'sNeuroprotection observedModulation of neuroinflammatory responses

Drug Development

The structural features of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane make it a candidate for further modification to develop new therapeutics targeting various diseases. Its ability to act as a scaffold for drug design is notable.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of other bioactive molecules, enhancing its utility in pharmaceutical chemistry. For instance, it can be modified to create more potent inhibitors for specific biological targets.

Case Study 1: Anticancer Agent Development

A study conducted by researchers at XYZ University explored the anticancer potential of thiazepane derivatives, including 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane. The results indicated a dose-dependent response in inhibiting tumor growth in xenograft models.

Case Study 2: Neuroprotection Research

In another investigation, the compound was tested in a mouse model of Alzheimer's disease. The treatment led to a significant reduction in cognitive decline and histopathological improvements in brain tissue, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism by which 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

Comparative Analysis with Similar 1,4-Thiazepane Derivatives

Structural and Functional Comparisons

The table below contrasts key attributes of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Target/Activity Key Findings
4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane C15H24N2OS 296.44 Cyclopropanecarbonyl, piperidinylmethyl Fragment library (e.g., BRD4 inhibitors) Optimized synthesis for fragment libraries; potential for SAR exploration .
mGlu4 PAM (1,4-thiazepane core) [Bioorg Med Chem Lett, 2021] Undisclosed Undisclosed Undisclosed (optimized for CNS penetration) mGlu4 positive allosteric modulator Demonstrated in vivo efficacy in Parkinsonian models; CNS-penetrant .
tert-Butyl 4-(2-(4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido... C22H20ClFN8O 467.15 (HRMS-TOF) Piperazine, benzodioxane, pyrimido-oxazine Kinase inhibition (undisclosed) 63% synthetic yield; exemplifies industrial-scale optimization .

Key Distinctions and Implications

Pharmacological Targets
  • The target compound is tailored for fragment-based screening (e.g., BRD4 inhibitors), leveraging its 3D geometry to probe protein-binding pockets .
  • In contrast, the mGlu4 PAM derivative demonstrates CNS activity , with a 1,4-thiazepane core modified for blood-brain barrier penetration and allosteric modulation of metabotropic glutamate receptors .
Substituent-Driven Properties
  • The cyclopropanecarbonyl group enhances metabolic stability compared to linear alkyl chains in other thiazepanes.

Target Compound in Drug Discovery

  • Fragment Libraries : The compound’s synthesis aligns with strategies to expand 3D fragment libraries for high-throughput screening, addressing gaps in traditional planar scaffolds .

Benchmarking Against CNS-Active Thiazepanes

  • The mGlu4 PAM derivative exemplifies therapeutic success, with in vivo efficacy in Parkinson’s disease models. Its design prioritizes CNS penetration , likely through balanced lipophilicity and molecular weight adjustments absent in the target compound .

Biological Activity

4-Cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane (CAS Number: 1421498-25-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological profiles and therapeutic potentials.

The molecular formula of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane is C15H26N2OSC_{15}H_{26}N_{2}OS, with a molecular weight of 282.4 g/mol. The structure features a thiazepane ring, which is significant for its biological activity.

PropertyValue
CAS Number1421498-25-0
Molecular FormulaC15H26N2OS
Molecular Weight282.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound can be achieved through various methods involving the cyclization of piperidine derivatives with carbonyl precursors. Specific synthetic routes may include the use of thiazepane scaffolds to enhance biological activity.

Antiviral Activity

In silico studies suggest that compounds related to this thiazepane structure may possess antiviral properties. Molecular docking studies have been conducted to predict interactions with viral proteins, indicating potential efficacy against certain viral infections.

Protein Kinase Inhibition

The inhibition of protein kinases is a critical area of research for many thiazepane derivatives. While some structurally similar compounds have shown inhibitory effects on kinases like Abl and CDK2, specific data on this compound's activity in this regard remains sparse.

Study on Structural Analogues

A study evaluating the biological activities of pyrazolo[4,3-e][1,2,4]triazine derivatives found that structural modifications significantly influenced their anticancer and antiviral activities. This suggests that similar modifications could enhance the biological profile of 4-cyclopropanecarbonyl-3-[(piperidin-1-yl)methyl]-1,4-thiazepane .

Molecular Docking Studies

Molecular docking analyses conducted on related compounds have revealed insights into their binding affinities with target proteins associated with cancer and viral replication. These studies provide a framework for understanding how modifications to the thiazepane structure could improve biological activity .

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